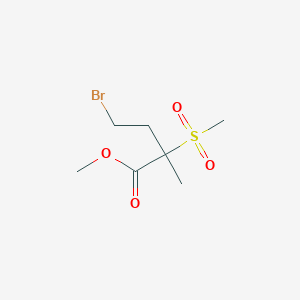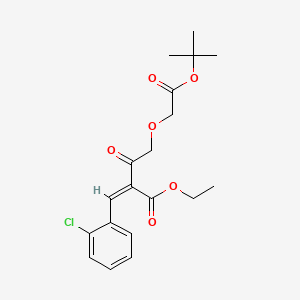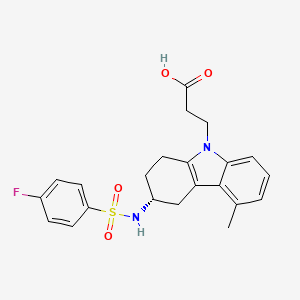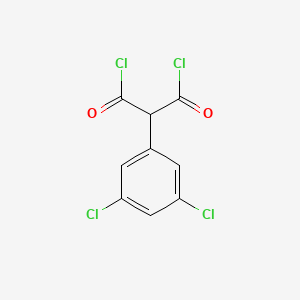
2-(3,5-dichlorophenyl)propanedioyl Dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dichlorophenyl)propanedioyl Dichloride is an organic compound with the molecular formula C9H4Cl4O2 and a molecular weight of 285.93 g/mol. It is an intermediate in the synthesis of various commercial products, including pest control agents. This compound is known for its role in the synthesis of Dicloromezotiaz, a mesoionic insecticide.
Métodos De Preparación
2-(3,5-Dichlorophenyl)propanedioyl Dichloride can be synthesized from malonic acid and thionyl chloride The reaction conditions typically involve heating in the presence of a non-nucleophilic base . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring strict process parameter control to maintain product quality.
Análisis De Reacciones Químicas
2-(3,5-Dichlorophenyl)propanedioyl Dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted derivatives.
Oxidation and Reduction Reactions: Depending on the reagents and conditions, it can undergo oxidation or reduction to form different products.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding acid.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(3,5-Dichlorophenyl)propanedioyl Dichloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of pest control agents and other commercial products.
Mecanismo De Acción
The mechanism of action of 2-(3,5-Dichlorophenyl)propanedioyl Dichloride involves its interaction with specific molecular targets. In the case of its use as an intermediate in pest control agents, it targets the nervous system of pests, disrupting their normal physiological functions. The exact molecular pathways involved depend on the specific application and the final product synthesized from this compound.
Comparación Con Compuestos Similares
2-(3,5-Dichlorophenyl)propanedioyl Dichloride can be compared with other similar compounds, such as:
Malonyl Chloride: A simpler acyl chloride derivative of malonic acid, used in various organic synthesis reactions.
3-(2,5-Dichlorophenyl)propanoic Acid: Another dichlorophenyl derivative with different chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which allows it to be used as an intermediate in the synthesis of specialized commercial products, such as mesoionic insecticides.
Propiedades
Fórmula molecular |
C9H4Cl4O2 |
|---|---|
Peso molecular |
285.9 g/mol |
Nombre IUPAC |
2-(3,5-dichlorophenyl)propanedioyl dichloride |
InChI |
InChI=1S/C9H4Cl4O2/c10-5-1-4(2-6(11)3-5)7(8(12)14)9(13)15/h1-3,7H |
Clave InChI |
YWUIQYVBRLYLBI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1Cl)Cl)C(C(=O)Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


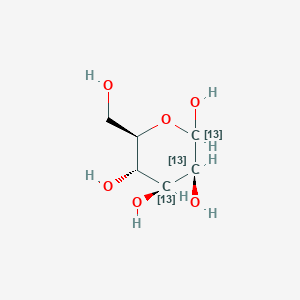
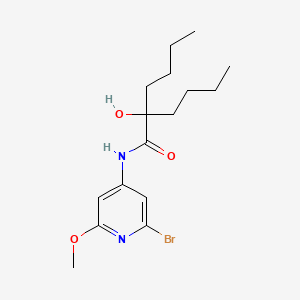

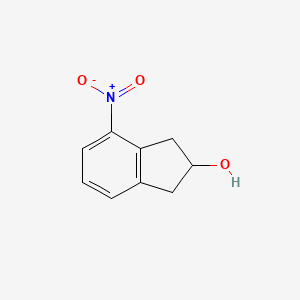
![6-Bromo-2-chloro-3-[(3-chlorophenyl)methyl]quinoline](/img/structure/B13849288.png)
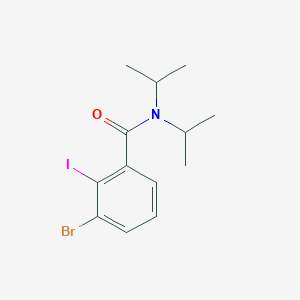
![tert-butyl N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]carbamate](/img/structure/B13849294.png)
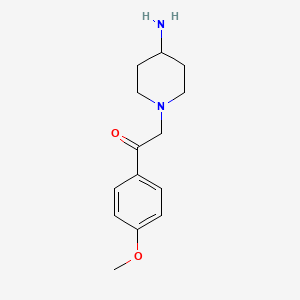
![Methyl 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxylate](/img/structure/B13849312.png)
